benzyl (S)-(4-aminobutan-2-yl)carbamate hydrochloride

Chiral synthesis enantiomeric excess building block

Benzyl (S)-(4-aminobutan-2-yl)carbamate hydrochloride (IUPAC: benzyl N-[(2S)-4-aminobutan-2-yl]carbamate hydrochloride) is a protected chiral 1,3-diamine building block containing a primary amine and an enantiomerically pure (S)-configured secondary amine masked by a carboxybenzyl (Cbz) group. The hydrochloride salt form (C₁₂H₁₉ClN₂O₂, MW 258.75 g/mol) provides enhanced crystallinity and handling stability compared to the free base.

Molecular Formula C12H19ClN2O2
Molecular Weight 258.74 g/mol
CAS No. 1414960-61-4
Cat. No. B1433272
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namebenzyl (S)-(4-aminobutan-2-yl)carbamate hydrochloride
CAS1414960-61-4
Molecular FormulaC12H19ClN2O2
Molecular Weight258.74 g/mol
Structural Identifiers
SMILESCC(CCN)NC(=O)OCC1=CC=CC=C1.Cl
InChIInChI=1S/C12H18N2O2.ClH/c1-10(7-8-13)14-12(15)16-9-11-5-3-2-4-6-11;/h2-6,10H,7-9,13H2,1H3,(H,14,15);1H/t10-;/m0./s1
InChIKeyUJJNQMABWBCAOW-PPHPATTJSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Benzyl (S)-(4-aminobutan-2-yl)carbamate hydrochloride (CAS 1414960-61-4) – Chiral Cbz-Protected Building Block for Asymmetric Synthesis


Benzyl (S)-(4-aminobutan-2-yl)carbamate hydrochloride (IUPAC: benzyl N-[(2S)-4-aminobutan-2-yl]carbamate hydrochloride) is a protected chiral 1,3-diamine building block containing a primary amine and an enantiomerically pure (S)-configured secondary amine masked by a carboxybenzyl (Cbz) group . The hydrochloride salt form (C₁₂H₁₉ClN₂O₂, MW 258.75 g/mol) provides enhanced crystallinity and handling stability compared to the free base . The compound serves as a key intermediate in the construction of chiral peptidomimetics, pharmaceutical candidates, and asymmetric catalysts, where retention of the (S)-configuration at the C-2 stereocenter is critical for downstream biological or catalytic activity .

Substitution Risks for Benzyl (S)-(4-aminobutan-2-yl)carbamate hydrochloride – Stereochemical and Salt-Form Differentiation


Generic substitution with the racemate, the (R)-enantiomer, or the free-base form introduces significant risks for stereochemical integrity and process reproducibility in asymmetric synthesis. The (S)-configuration is essential for chirality transfer in diastereoselective reactions; the (R)-antipode (CAS 1414960-65-8) yields opposite enantioselectivity outcomes and is therefore not interchangeable . Similarly, the free base (CAS 168828-15-7) differs in solubility, hygroscopicity, and protonation state, which can alter reaction kinetics, phase-transfer behavior, and crystallization efficiency . These intrinsic differences—stereochemistry and salt stoichiometry—are non-trivial for procurement in multi-step syntheses where batch-to-batch consistency directly impacts yield and optical purity of the final product .

Quantitative Differentiation Evidence for Benzyl (S)-(4-aminobutan-2-yl)carbamate hydrochloride


Enantiomeric Purity Specification: (S)-isomer vs. (R)-isomer Baseline

The (S)-enantiomer hydrochloride is supplied with a minimum purity specification of 98% (by LC or NMR), establishing a baseline for stereochemical integrity. The (R)-enantiomer (CAS 1414960-65-8) is separately available with comparable purity specifications, but the two are stereochemically distinct and non-interconvertible . This documented purity threshold ensures that the (S)-isomer reliably delivers ≥98% ee in downstream chiral applications, whereas the racemate or unspecified enantiomer mixtures introduce uncontrolled stereochemical risk .

Chiral synthesis enantiomeric excess building block

Hydrochloride Salt vs. Free Base: Physical Form and Handling Stability

The hydrochloride salt is a crystalline solid stored at 2–8°C under dry conditions, whereas the free base (CAS 168828-15-7) is a liquid or low-melting solid requiring similar or more stringent storage conditions . The salt form offers improved long-term stability, easier weighing, and consistent stoichiometry for solution-phase reactions, reducing batch-to-batch handling variability compared to the free amine .

Salt form crystallinity storage stability

Cbz vs. Alternative Protecting Groups: Orthogonal Deprotection Selectivity

The Cbz group on the (S)-amine is stable to basic conditions and nucleophiles but is cleaved under hydrogenolysis or strong acidic conditions (HBr/AcOH), providing orthogonal deprotection relative to tert-butoxycarbonyl (Boc) and 9-fluorenylmethoxycarbonyl (Fmoc) groups commonly used in peptide synthesis [1]. This orthogonality enables sequential deprotection strategies in complex molecule synthesis, a feature not shared by simpler acetyl or benzoyl protectants which lack selective cleavage compatibility .

Protecting group strategy orthogonal deprotection Cbz stability

Primary Application Scenarios for Benzyl (S)-(4-aminobutan-2-yl)carbamate hydrochloride Procurement


Chiral Peptidomimetic and Pharmaceutical Intermediate Synthesis

The (S)-configured Cbz-protected diamine is employed as a chiral building block in the construction of peptidomimetic scaffolds where the stereocenter dictates biomolecular recognition. The high enantiomeric purity (≥98%) minimizes diastereomeric byproduct formation, improving yield and optical purity of the final active pharmaceutical intermediate .

Asymmetric Catalyst Ligand Precursor

The compound serves as a precursor for chiral ligands used in asymmetric catalysis. The hydrochloride salt facilitates handling and precise stoichiometric complexation with transition metals, while the Cbz group allows late-stage deprotection under mild hydrogenolytic conditions without disrupting the metal center .

Orthogonal Protection Strategy in Multi-Step Total Synthesis

In complex natural product or drug total synthesis requiring iterative amine deprotections, the Cbz group on the (S)-amine provides orthogonal stability to base-labile Boc/Fmoc groups. This selectivity enables sequential unveiling of amine functionalities, a key advantage for convergent synthetic routes .

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